molecular formula C14H10N2O2S2 B12110152 (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12110152
M. Wt: 302.4 g/mol
InChI Key: PYLZXNLSGODOHS-WQLSENKSSA-N
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Description

This compound belongs to the (Z)-5-(arylidene)-2-(substituted phenylamino)thiazol-4(5H)-one family, characterized by a thiazolone core with a benzylidene or heteroaromatic substituent at the 5-position and an anilino group at the 2-position.

Properties

Molecular Formula

C14H10N2O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2O2S2/c17-10-5-3-9(4-6-10)15-14-16-13(18)12(20-14)8-11-2-1-7-19-11/h1-8,17H,(H,15,16,18)/b12-8-

InChI Key

PYLZXNLSGODOHS-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxyaniline with thiophene-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine bond in the thiazole ring can be reduced to form amine derivatives.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Structure

The compound features:

  • Thiazole ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Hydroxyphenyl group : Enhances the compound's potential for biological activity through hydrogen bonding.
  • Thiophenyl group : Increases lipophilicity, influencing interactions with biological targets.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Its structural features enable it to interact effectively with biological targets.

Medicine

The compound has been explored for its:

  • Anticancer properties : Studies indicate that it may inhibit cancer cell growth. Modifications to the thiazole core have been shown to enhance cytotoxicity against various cancer cell lines.
    • For instance, a study demonstrated that thiazole derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
  • Antimicrobial activity : The compound has shown promise against a range of bacterial strains.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as organic semiconductors and photovoltaic cells , leveraging its electronic properties.

Similar Compounds

  • (5Z)-2-[(4-hydroxyphenyl)amino]-5-(furan-2-ylmethylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-hydroxyphenyl)amino]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Uniqueness

The presence of the thiophene moiety in (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one imparts distinct electronic properties that enhance its potential for applications in organic electronics and medicinal chemistry.

Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of thiazole derivatives similar to this compound found effective inhibition against various bacterial strains at low concentrations. The results suggest that modifications can lead to enhanced activity against resistant strains.

Study 2: Anticancer Potential

Research highlighted the anticancer effects of thiazole derivatives where specific modifications increased cytotoxicity against various cancer cell lines. This indicates that (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one could be a promising candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally compared to derivatives synthesized in the same series, focusing on substituent effects, physicochemical properties, and synthetic efficiency. Key analogs include:

Substituent Variations at the 5-Position

  • Compound 6j: (Z)-5-(2-Chlorobenzylidene)-2-((4-Nitrophenyl)Amino)Thiazol-4(5H)-One Substituents: 2-chlorobenzylidene (electron-withdrawing) and 4-nitrophenylamino (electron-deficient). Yield: 94%, MP: 110–112°C. Spectral Data: IR (C=O at 1710 cm⁻¹), ¹H NMR (δ 7.92 ppm for =CH), ES-MS m/z 359.0125 .
  • Compound 6h: (Z)-5-(4-Fluorobenzylidene)-2-((4-Nitrophenyl)Amino)Thiazol-4(5H)-One Substituents: 4-fluorobenzylidene (moderate electronegativity) and 4-nitrophenylamino. Yield: 92%, ES-MS m/z 343.0425 .
  • Target Compound: (5Z)-2-[(4-Hydroxyphenyl)Amino]-5-(Thiophen-2-Ylmethylidene)-1,3-Thiazol-4(5H)-One Substituents: Thiophen-2-ylmethylidene (electron-rich heterocycle) and 4-hydroxyphenylamino (polar, H-bond donor).

Tabulated Comparison of Key Analogs

Compound ID 5-Substituent 2-Substituent Yield (%) MP (°C) ES-MS (m/z) Notable Features
6j 2-Chlorobenzylidene 4-Nitrophenylamino 94 110–112 359.0125 High yield, electron-deficient aryl
6h 4-Fluorobenzylidene 4-Nitrophenylamino 92 N/A 343.0425 Fluorine-enhanced lipophilicity
Target Compound Thiophen-2-ylmethylidene 4-Hydroxyphenylamino N/A N/A N/A Polar, potential H-bond donor
(5Z)-5-Benzylidene-2-(Phenylamino) Benzylidene Phenylamino 90 N/A N/A Baseline for substituent comparison

Research Implications

  • Synthetic Optimization: Methanol/K₂CO₃ conditions are broadly effective for this series, but hydroxyl group incorporation may necessitate solvent or base adjustments .

Biological Activity

Overview

The compound (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound's structure can be broken down into the following components:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Hydroxyphenyl group : Contributes to the compound's potential for biological activity through hydrogen bonding and electron donation.
  • Thiophenyl group : Enhances lipophilicity and may influence interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular:

  • Compounds similar to (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one have been tested against various bacterial strains, showing effective inhibition at low concentrations.
  • A study found that thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties:

  • Certain thiazole compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic syndrome and cancer .
  • The compound's ability to induce apoptosis in cancer cells has been noted, potentially through the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Binding : It may interact with various receptors or proteins within cells, altering their function and leading to therapeutic effects.
  • Oxidative Stress Modulation : Some studies suggest that thiazole derivatives can modulate oxidative stress responses in cells, contributing to their anticancer effects .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated a series of thiazole compounds for their antimicrobial activity against Candida albicans and Aspergillus niger. The results showed that specific structural modifications enhanced the compounds' potency against these pathogens, indicating a structure–activity relationship (SAR) that could be applied to optimize (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one for better efficacy .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole derivatives, highlighting their role as inhibitors of cancer cell growth. The study demonstrated that certain modifications to the thiazole core led to increased cytotoxicity against various cancer cell lines. This suggests that (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one could be a promising candidate for further development in cancer therapeutics .

Data Summary Table

Biological ActivityMIC/MBC ValuesTarget OrganismsReference
Antimicrobial1.95–15.62 μg/mLStaphylococcus aureus, Streptococcus spp.
AnticancerIC50 values vary (specific data needed)Various cancer cell lines

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